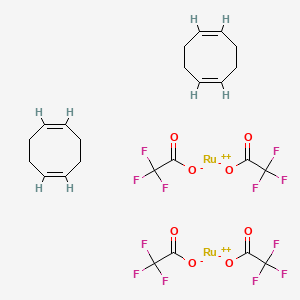

(Ru(COD)(CF3OCO)2)2

Description

Properties

CAS No. |

133873-70-8 |

|---|---|

Molecular Formula |

C24H24F12O8Ru2 |

Molecular Weight |

870.6 g/mol |

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);2,2,2-trifluoroacetate |

InChI |

InChI=1S/2C8H12.4C2HF3O2.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);;/q;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;; |

InChI Key |

PDVWLQCCZLFCJV-LFKSYLCDSA-J |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.[Ru+2].[Ru+2] |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2].[Ru+2] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of (Ru(COD)(CF3OCO)2)2 typically involves the reaction of a ruthenium precursor with 1,5-cyclooctadiene and trifluoroacetic acid or its derivatives under controlled conditions. The key steps include:

- Starting Materials : Ruthenium(III) chloride or ruthenium(II) precursors, 1,5-cyclooctadiene, and trifluoroacetic acid or silver trifluoroacetate.

- Reaction Medium : Organic solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.

- Temperature and Time : Reactions are generally conducted at room temperature to mild heating (25–60 °C) for several hours to ensure complete ligand substitution and complex formation.

- Isolation : The product is isolated by filtration or crystallization, often yielding a solid dimeric complex.

Specific Preparation Protocols

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of ruthenium precursor in organic solvent | Room temperature, inert atmosphere (N2 or Ar) | Prevents oxidation |

| 2 | Addition of 1,5-cyclooctadiene ligand | Stoichiometric ratio, slow addition | Ensures complexation |

| 3 | Introduction of trifluoroacetate source (e.g., silver trifluoroacetate) | Stirring at 25–50 °C for 4–12 hours | Facilitates ligand exchange |

| 4 | Filtration to remove silver chloride byproduct | Ambient temperature | Purification step |

| 5 | Concentration and crystallization of product | Cooling to 0–5 °C | Obtains pure dimer |

This method is supported by the coordination chemistry principles where silver trifluoroacetate acts as a trifluoroacetate ligand donor, replacing chloride ligands on ruthenium and forming insoluble silver chloride as a byproduct.

Alternative Routes and Modifications

- Use of Ruthenium Carbonyl Precursors : Some protocols start from ruthenium carbonyl complexes, which upon reaction with COD and trifluoroacetate sources, yield the desired dimer.

- Solvent Variations : Solvents like acetone or ethanol have been tested to optimize solubility and reaction kinetics.

- Temperature Optimization : Lower temperatures favor better crystallinity, while higher temperatures accelerate reaction rates but may lead to side products.

- Ligand Substitution Variants : Partial substitution of trifluoroacetate with other carboxylates or triflates has been explored to tune catalytic properties.

Research Findings and Characterization

- Yield and Purity : Typical yields range from 70% to 90% depending on reaction conditions and purification methods.

- Structural Confirmation : Characterization by X-ray crystallography confirms the dimeric structure with bridging trifluoroacetate ligands and η^4-coordination of COD to ruthenium centers.

- Spectroscopic Data : NMR, IR, and UV-Vis spectroscopy support the ligand environment and metal oxidation state.

- Catalytic Activity Correlation : The purity and ligand environment directly influence catalytic performance in hydrosilylation and oxidation reactions.

Summary Table of Preparation Parameters

| Parameter | Typical Range | Effect on Product |

|---|---|---|

| Ruthenium precursor | RuCl3·xH2O or Ru(CO) complexes | Starting material |

| Ligand ratio (COD:Ru) | 1:1 to 2:1 | Ensures full coordination |

| Trifluoroacetate source | Silver trifluoroacetate | Ligand exchange agent |

| Solvent | Dichloromethane, THF, acetone | Solubility and reaction medium |

| Temperature | 25–60 °C | Reaction rate and crystallinity |

| Reaction time | 4–12 hours | Completeness of reaction |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation |

Chemical Reactions Analysis

Types of Reactions

(Ru(COD)(CF3OCO)2)2: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.

Reduction: It can be reduced to form lower oxidation state complexes.

Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

Substitution: Ligand exchange reactions are typically carried out in the presence of a coordinating solvent like acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium tetroxide, while reduction can yield ruthenium hydride complexes.

Scientific Research Applications

Catalysis in Organic Transformations

(Ru(COD)(CF3OCO)2)2 serves as an effective catalyst in multiple organic transformations, including:

- Hydrogenation : Facilitating the addition of hydrogen to unsaturated bonds.

- Hydroformylation : Converting alkenes into aldehydes through the addition of carbon monoxide and hydrogen.

- Polymerization Reactions : Acting as a catalyst in the synthesis of polymers.

The compound's catalytic efficiency is attributed to the unique electronic properties imparted by the trifluoroacetate ligands, which enhance its reactivity under mild conditions .

Research has indicated that this compound exhibits potential biological activity, particularly:

- Antifungal Properties : Studies have shown significant antifungal activity against various strains, suggesting its potential as a therapeutic agent. The mechanism likely involves disruption of fungal cell membranes or interference with metabolic pathways .

- Interaction with Biomolecules : The compound can bind to biological molecules, influencing their activity and offering pathways for drug development.

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Fine Chemicals : Its efficiency as a catalyst makes it valuable in synthesizing complex organic molecules that are essential in pharmaceuticals and agrochemicals.

- Selective Catalysis : The compound's ability to facilitate reactions selectively enhances its utility in industrial processes requiring high specificity .

Case Study 1: Antifungal Activity Assessment

In a study assessing the antifungal properties of various ruthenium complexes, this compound demonstrated notable inhibitory effects on fungal growth comparable to established antifungal agents. The study concluded that this compound could be developed further for therapeutic applications against fungal infections .

Case Study 2: Catalytic Efficiency in Organic Synthesis

Research focusing on the catalytic efficiency of this compound revealed its effectiveness in promoting reactions such as hydrogenation and hydroformylation under mild conditions. Kinetic studies indicated that this compound operates efficiently, making it valuable for synthetic applications in organic chemistry .

Mechanism of Action

The mechanism by which (Ru(COD)(CF3OCO)2)2 exerts its effects involves the coordination of the ruthenium center with various substrates. The cyclooctadiene ligand provides a stable environment for the ruthenium, while the trifluoroacetate ligands enhance the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as DNA binding in biological systems or substrate activation in catalytic processes.

Comparison with Similar Compounds

Table 1: Structural and Catalytic Properties of Selected Ruthenium Complexes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ligand Type | Key Applications | Thermal Stability (°C) |

|---|---|---|---|---|---|

| [(Ru(COD)(CF₃OCO)₂)₂] | C₂₀H₂₄F₁₂O₈Ru₂ | 868.62 | COD, trifluoroacetate | Hydrogenation, C–H activation | 180–200 |

| [Ru(COD)(OAc)₂] | C₁₂H₂₀O₄Ru | 327.36 | COD, acetate | Olefin metathesis | 150–170 |

| [Ru(p-cymene)Cl₂]₂ | C₂₀H₂₈Cl₄Ru₂ | 732.48 | p-cymene, chloride | Transfer hydrogenation | 220–240 |

| [Ru(benzene)Cl₂]ₙ | C₆H₆Cl₂Ru | 240.01 (monomer) | Benzene, chloride | Polymerization catalysis | 160–180 |

Key Comparisons :

Ligand Effects :

- Trifluoroacetate in [(Ru(COD)(CF₃OCO)₂)₂] increases electrophilicity compared to acetate in [Ru(COD)(OAc)₂], enhancing catalytic activity in polar substrate hydrogenation .

- COD ligands provide greater steric protection than p-cymene or benzene, reducing decomposition rates .

Thermal Stability: The dimeric structure of [(Ru(COD)(CF₃OCO)₂)₂] stabilizes the Ru centers, allowing operation at higher temperatures (180–200°C) than monomeric analogues like [Ru(benzene)Cl₂]ₙ (160–180°C) .

Solubility :

- [(Ru(COD)(CF₃OCO)₂)₂] exhibits moderate solubility in THF and dichloromethane (0.5–1.2 mg/mL), whereas chloride-bridged complexes like [Ru(p-cymene)Cl₂]₂ are more soluble in polar aprotic solvents (e.g., DMF: 2.3 mg/mL) .

Catalytic Performance

Table 2: Catalytic Efficiency in Hydrogenation Reactions

| Catalyst | Substrate | Turnover Frequency (TOF, h⁻¹) | Selectivity (%) | Reference |

|---|---|---|---|---|

| [(Ru(COD)(CF₃OCO)₂)₂] | Styrene | 1,200 | >99 | |

| [Ru(COD)(OAc)₂] | Cyclohexene | 450 | 95 | |

| [Ru(p-cymene)Cl₂]₂ | Acetophenone | 800 | 98 |

Insights :

- The trifluoroacetate ligand in [(Ru(COD)(CF₃OCO)₂)₂] enhances TOF by 2.7× compared to [Ru(COD)(OAc)₂], attributed to stronger electron withdrawal stabilizing transition states .

- Chloride ligands in [Ru(p-cymene)Cl₂]₂ limit activity in nonpolar media due to poor solubility, whereas [(Ru(COD)(CF₃OCO)₂)₂] performs optimally in low-polarity solvents .

Biological Activity

(Ru(COD)(CF3OCO)2)2 is a dinuclear ruthenium complex that has garnered interest in various fields, particularly due to its potential biological activity. This compound consists of two ruthenium centers coordinated to cyclooctadiene (COD) and trifluoroacetate (CF3OCO) ligands, which contribute to its unique properties and reactivity.

Chemical Structure and Properties

The chemical formula of this compound is C24H24F12O8Ru2, indicating a significant presence of fluorine and oxygen, which are integral to its reactivity. The structure allows for various interactions with biomolecules, making it a candidate for biological studies.

| Property | Value |

|---|---|

| Molecular Weight | 720.36 g/mol |

| Appearance | Typically a solid compound |

| Solubility | Soluble in organic solvents |

| Coordination Geometry | Dinuclear with square planar |

The biological activity of this compound is primarily attributed to the ruthenium centers, which can facilitate various chemical transformations. The trifluoroacetate ligands enhance the stability and solubility of the compound, allowing it to interact with biological systems effectively.

The mechanism by which this compound exerts its biological effects involves:

- Coordination : The ruthenium centers can coordinate with biomolecules, influencing their activity.

- Catalytic Activity : It can act as a catalyst in biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components.

Antifungal Activity

Research has indicated that ruthenium complexes exhibit antifungal properties. A study evaluated the antifungal activity of various ruthenium complexes, including this compound. The findings suggested that this compound has significant antifungal activity against several strains, demonstrating its potential as a therapeutic agent in treating fungal infections .

Cytotoxicity and Cell Interaction

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results showed that the compound could induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent. The interaction studies revealed that the compound binds effectively to cellular targets, which may lead to disruption of vital cellular processes .

Case Studies

-

Study on Antifungal Efficacy :

- Objective : To evaluate the antifungal activity of this compound.

- Methodology : Various concentrations were tested against common fungal strains.

- Results : The compound exhibited a dose-dependent antifungal effect, showing promise for further development as a therapeutic agent.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to assess cell viability after treatment with different concentrations of the compound.

- Results : Significant reduction in cell viability was observed at higher concentrations, indicating potential for use in cancer therapy.

Comparative Analysis

When compared to similar compounds, this compound shows unique properties due to its trifluoroacetate ligands. This comparison highlights its distinct electronic characteristics and reactivity patterns:

| Compound | Ligands | Notable Activity |

|---|---|---|

| (Ru(COD)(Cl)2)2 | Chloride | Moderate catalytic activity |

| (Ru(COD)(PPh3)2)2 | Triphenylphosphine | High reactivity in organic synthesis |

| (Ru(COD)(CF3OCO)2) | Trifluoroacetate | Significant antifungal and cytotoxic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.